
Spectroscopic Profile of Cinnolin-6-ylmethanol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cinnolin-6-ylmethanol

Cat. No.: B15223638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cinnolin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and

materials science. Due to the limited availability of directly published experimental data for this

specific molecule, this document presents a predicted spectroscopic profile based on

established principles and data from closely related structural analogs, such as cinnoline and

quinolin-6-ylmethanol. This guide also outlines detailed experimental protocols for the

acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for Cinnolin-6-
ylmethanol. These predictions are derived from the analysis of the parent cinnoline

heterocycle and the influence of the 6-hydroxymethyl substituent, drawing parallels with the

known data for quinolin-6-ylmethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~9.3 d ~4.5 1H H-4

~8.8 d ~8.8 1H H-8

~8.2 d ~1.5 1H H-5

~7.9 dd ~8.8, ~1.5 1H H-7

~7.8 d ~4.5 1H H-3

~4.9 s - 2H -CH₂-

~2.0 br s - 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~150.5 C-8a

~148.0 C-4

~145.0 C-4a

~135.0 C-6

~132.0 C-8

~130.0 C-5

~128.0 C-7

~125.0 C-3

~64.0 -CH₂OH

Table 3: Predicted IR Spectroscopic Data
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Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1620 Medium C=N stretch (cinnoline ring)

~1580, ~1500 Medium to Strong C=C stretch (aromatic ring)

~1450 Medium C-H bend (aliphatic)

~1050 Strong C-O stretch (primary alcohol)

~830 Strong
C-H out-of-plane bend (para-

disubstituted-like)

Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

160 100 [M]⁺ (Molecular Ion)

159 80 [M-H]⁺

131 60 [M-CHO]⁺

130 40 [M-CH₂O]⁺

103 30 [C₇H₅N]⁺

76 20 [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Cinnolin-6-ylmethanol.
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Synthesis of Cinnolin-6-ylmethanol
A plausible synthetic route to Cinnolin-6-ylmethanol involves the oxidation of 6-

methylcinnoline.

Materials:

6-methylcinnoline

Selenium dioxide (SeO₂)

Dioxane

Water

Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.2 equivalents) in

dioxane and a small amount of water is refluxed for 4-6 hours.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove

selenium metal.

The filtrate is concentrated under reduced pressure.

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate

solution and then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cinnolin-6-ylmethanol.

NMR Spectroscopy
Instrumentation:

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

Approximately 5-10 mg of purified Cinnolin-6-ylmethanol is dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: ~3-4 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2 seconds.

Acquisition Time: ~1-2 seconds.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

A small amount (~1-2 mg) of dry, finely ground Cinnolin-6-ylmethanol is mixed with ~100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is ground to a very fine, homogeneous powder.

A portion of the powder is placed in a pellet-forming die and pressed under high pressure (8-

10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment is recorded prior to sample

analysis.

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or

time-of-flight (TOF) mass analyzer.
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Sample Introduction:

The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a

gas chromatograph (GC-MS).

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Rate: 1 scan/second.

Source Temperature: 200-250 °C.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Cinnolin-6-ylmethanol.
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[https://www.benchchem.com/product/b15223638#spectroscopic-data-nmr-ir-ms-of-cinnolin-
6-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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